2-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid
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Overview
Description
2-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid is a complex organic compound that features a quinoline moiety linked to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the quinoline ring followed by the introduction of the ethoxycarbonyl and methoxy groups. The final step involves coupling the quinoline derivative with benzoic acid under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the benzoic acid moiety.
Substitution: The ethoxycarbonyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(Methoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid
- 2-{[3-(Ethoxycarbonyl)-6-chloroquinolin-4-yl]amino}benzoic acid
- 2-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}salicylic acid
Uniqueness
2-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the quinoline and benzoic acid moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C20H18N2O5 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[(3-ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C20H18N2O5/c1-3-27-20(25)15-11-21-16-9-8-12(26-2)10-14(16)18(15)22-17-7-5-4-6-13(17)19(23)24/h4-11H,3H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
IOGZVDZJAHKMOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3C(=O)O)OC |
Origin of Product |
United States |
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